molecular formula C6H8BNO3 B044794 2-Methoxy-5-pyridineboronic acid CAS No. 163105-89-3

2-Methoxy-5-pyridineboronic acid

Cat. No. B044794
Key on ui cas rn: 163105-89-3
M. Wt: 152.95 g/mol
InChI Key: DHADXDMPEUWEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088769B2

Procedure details

1 g (5.32 mmol) of 5-bromo-2-methoxypyridine is dissolved in 10 ml of absolute tetrahydrofuran and cooled to −78° C. Addition of 0.4 g (6.38 mmol) of a 1.6 M n-butyllithium solution in hexane results in a yellow solution which is stirred at the given temperature for 30 min. Addition of 3 g (15.9 mmol) of triisopropyl borate is followed by stirring for a further hour, during which the solution warms to −20° C. Water is added, and the mixture is stirred overnight. The crude solution is acidified to pH 5 with 1 N hydrochloric acid and extracted twice with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated, resulting in a pale brown solid which is suspended in diethyl ether and filtered. 0.38 g (47% of theory) of the product is isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.Cl>O1CCCC1.CCCCCC.C(OCC)C.O>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([B:15]([OH:20])[OH:16])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
is stirred at the given temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
results in a yellow solution which
STIRRING
Type
STIRRING
Details
by stirring for a further hour, during which the solution
CUSTOM
Type
CUSTOM
Details
warms to −20° C
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
resulting in a pale brown solid which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
0.38 g (47% of theory) of the product is isolated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C(C=N1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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